molecular formula C8H11BrN2 B1338290 5-Bromo-2-tert-butylpyrimidine CAS No. 85929-94-8

5-Bromo-2-tert-butylpyrimidine

Cat. No. B1338290
CAS RN: 85929-94-8
M. Wt: 215.09 g/mol
InChI Key: FAAQGONYZKWBKC-UHFFFAOYSA-N
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Description

5-Bromo-2-tert-butylpyrimidine is a brominated pyrimidine derivative that is of interest in various chemical syntheses and research studies. The compound is related to pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene. The bromine atom attached to the pyrimidine ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated pyrimidines can be achieved through different methods. For instance, the bromination of 2-tert-butylpyrene leads to the formation of bromopyrenes, which can be further functionalized to create pyrimidine derivatives . Another approach involves the synthesis of 5-bromo-2-iodopyrimidine, which serves as an intermediate for palladium-catalyzed cross-coupling reactions, allowing for the efficient synthesis of various substituted pyrimidine compounds . Additionally, the preparation of 5-brominated bipyrimidines has been reported, which are useful for the construction of metal-complexing molecular rods .

Molecular Structure Analysis

The molecular structure of brominated pyrimidine derivatives can be characterized using various spectroscopic techniques. Single X-ray diffraction, 1H/13C NMR, FT-IR, and mass spectrometry are commonly employed to confirm the substitution patterns and the overall structure of the synthesized compounds . Density functional theory (DFT) calculations can also be used to optimize the molecular structure and compare it with experimental data .

Chemical Reactions Analysis

Brominated pyrimidines are reactive intermediates that can undergo various chemical reactions. They are particularly useful in selective palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs . Additionally, they can participate in regioselective displacement reactions with ammonia, leading to the formation of substituted aminopyrimidines . The presence of a bromine atom on the pyrimidine ring also allows for nucleophilic aromatic substitution reactions, which can be leveraged to introduce different substituents onto the pyrimidine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines can be influenced by the nature of the substituents on the pyrimidine ring. For example, the photophysical properties of aryl-functionalized pyrene derivatives, which are related to brominated pyrimidines, can be studied using fluorescence and absorption measurements . The thermal properties and stability of these compounds can be assessed through thermal analysis, while their crystal structures provide insights into their solid-state properties . Computational methods such as DFT can also predict properties like molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity of these compounds .

Scientific Research Applications

Synthesis of Metal-complexing Molecular Rods

5-Bromo-2-tert-butylpyrimidine is utilized in the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are crucial for preparing metal-complexing molecular rods. This process involves Stille coupling and bromination techniques, yielding products essential for constructing molecular structures with potential applications in material science and catalysis (Schwab, Fleischer, & Michl, 2002).

Palladium-catalyzed Aryl–Aryl C–C Coupling

The compound reacts with 2,2′-bithiophene and its analogues in the presence of a palladium catalyst, leading to the formation of 5-(het)aryl substituted pyrimidines through aryl–aryl C–C coupling. This application demonstrates its utility in creating new materials with potential electronic and optical properties, showcasing the versatility of 5-Bromo-2-tert-butylpyrimidine in facilitating complex chemical transformations (Verbitskiy et al., 2013).

Safety And Hazards

5-Bromo-2-tert-butylpyrimidine is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If skin or eye irritation occurs, seek medical advice or attention .

properties

IUPAC Name

5-bromo-2-tert-butylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-8(2,3)7-10-4-6(9)5-11-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAQGONYZKWBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543150
Record name 5-Bromo-2-tert-butylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-tert-butylpyrimidine

CAS RN

85929-94-8
Record name 5-Bromo-2-tert-butylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-tert-butylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HY Shin, S Jeong, SH Kim… - Bulletin of the Korean …, 2017 - Wiley Online Library
… 2-tert-Butyl-5-(pyridin-2-yl)pyrimidine (b5ppmH) was synthesized through the Stille coupling reaction between with 5-bromo-2-tert-butylpyrimidine and 2-(tributylstannyl)pyridine. …
S Nagarajan, C Barthes, A Gourdon - Tetrahedron, 2009 - Elsevier
… The preparation of 15 requires the synthesis of 5-bromo-2-tert-butylpyrimidine 14, which was made by condensation of malondialdehyde bis(dimethylacetal) and 2,2-…
M Lucas-Hourani, H Munier-Lehmann… - Journal of medicinal …, 2015 - ACS Publications
… The 5-pyrimidyl derivative 20a was also made with the copper catalyzed reaction between 7q and 5-bromo-2-tert-butylpyrimidine. For the preparation of the 5-cyclopropyl analogue 20b, …
Number of citations: 40 0-pubs-acs-org.brum.beds.ac.uk

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